Methyl 2-(4-chloro-2-methylphenoxy)propanoate

Environmental Fate Soil Adsorption Groundwater Leaching

Methyl 2-(4-chloro-2-methylphenoxy)propanoate (CAS 23844-56-6), commonly referred to as mecoprop-methyl ester or MCPP methyl ester, is a phenoxypropionic acid ester herbicide. Its molecular formula is C₁₁H₁₃ClO₃ with a molecular weight of 228.67 g/mol.

Molecular Formula C11H13ClO3
Molecular Weight 228.67 g/mol
CAS No. 23844-56-6
Cat. No. B166268
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(4-chloro-2-methylphenoxy)propanoate
CAS23844-56-6
SynonymsMCPP methyl ester
Molecular FormulaC11H13ClO3
Molecular Weight228.67 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)Cl)OC(C)C(=O)OC
InChIInChI=1S/C11H13ClO3/c1-7-6-9(12)4-5-10(7)15-8(2)11(13)14-3/h4-6,8H,1-3H3
InChIKeyYWGAULPFWIQKRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-(4-chloro-2-methylphenoxy)propanoate (CAS 23844-56-6) – Core Identifiers and Procurement Baseline


Methyl 2-(4-chloro-2-methylphenoxy)propanoate (CAS 23844-56-6), commonly referred to as mecoprop-methyl ester or MCPP methyl ester, is a phenoxypropionic acid ester herbicide. Its molecular formula is C₁₁H₁₃ClO₃ with a molecular weight of 228.67 g/mol [1]. It is the methyl ester derivative of mecoprop (2-(4-chloro-2-methylphenoxy)propanoic acid, CAS 93-65-2), a widely used synthetic auxin herbicide that functions by mimicking natural plant growth hormones to induce uncontrolled growth in susceptible broadleaf weeds [2]. This compound exists as a racemic mixture of (R)- and (S)-enantiomers, with the (R)-enantiomer bearing the herbicidal activity [3]. The ester form enhances foliar penetration and serves as a key intermediate in analytical derivatization workflows for residue monitoring.

Methyl 2-(4-chloro-2-methylphenoxy)propanoate: Why Phenoxy Acid Class Generics Cannot Be Substituted Arbitrarily


Within the phenoxyalkanoic acid herbicide family, substitution of seemingly similar analogs introduces quantifiable differences in physicochemical behavior, environmental fate, and analytical performance. Comparative soil studies demonstrate that the propionic acid backbone (mecoprop) exhibits weaker soil adsorption than the acetic acid backbone (MCPA), following the order mecoprop < MCPA < dichlorprop < 2,4-D, which directly affects leaching potential and environmental persistence profiles [1]. Furthermore, stereochemical composition is a critical differentiator: racemic mecoprop-methyl contains both (R)- and (S)-enantiomers, whereas the herbicidal activity resides predominantly in the (R)-enantiomer (mecoprop-P) [2]. The methyl ester form confers increased lipophilicity (XLogP3 = 3.5) compared to the free acid, altering foliar uptake kinetics and making it a distinct entity for formulation development and analytical method validation [3]. These documented differences preclude generic substitution without compromising experimental reproducibility or field performance outcomes.

Methyl 2-(4-chloro-2-methylphenoxy)propanoate: Comparative Quantitative Evidence for Scientific Selection


Soil Mobility Profile: Mecoprop Methyl Ester (Propionate) vs. MCPA (Acetate) – Adsorption Hierarchy and Groundwater Risk

The propionic acid backbone of mecoprop (parent acid of the methyl ester) confers quantifiably weaker soil adsorption compared to the acetic acid backbone of MCPA. A comprehensive review of phenoxyalkanoic acid adsorption across multiple soils found the adsorption strength hierarchy as: 2,4-DB > 2,4-D > MCPA > dichlorprop-P > mecoprop-P, with mecoprop-P exhibiting the weakest adsorption among all tested compounds [1]. The rate of bacterial soil degradation followed the order 2,4-D > MCPA > mecoprop-P > dichlorprop-P, and it was determined that MCPA has a lower groundwater leaching potential than mecoprop-P, which carries a slightly higher contamination risk due to its weaker soil retention [1]. This differential mobility is structurally driven—propionic acid derivatives show reduced anion adsorption on organic matter and iron-cation bridging compared to acetic acid analogs—and directly informs field application strategy selection where soil type and groundwater vulnerability are procurement decision factors.

Environmental Fate Soil Adsorption Groundwater Leaching Phenoxy Herbicides

Stereochemical Activity Differential: (R)-Enantiomer vs. (S)-Enantiomer – Herbicidal Potency Ratio

Racemic mecoprop-methyl (CAS 23844-56-6) contains equal proportions of (R)- and (S)-enantiomers, but herbicidal activity is stereospecific. The (R)-(+)-enantiomer (mecoprop-P) possesses essentially all auxin-herbicidal activity, while the (S)-(-)-enantiomer is inactive [1]. This stereochemical activity differential is confirmed by enantioselective degradation studies: mixed bacterial cultures exclusively degraded the (R)-(+)-enantiomer of mecoprop while the (S)-(-)-enantiomer remained unaffected [2]. The (S)-enantiomer is formally designated as the inactive stereoisomer in authoritative chemical databases [3]. This differential means that racemic mecoprop-methyl contains approximately 50% inactive mass by weight—a critical consideration for dose-response calculations and enantioselective analytical method development, where achieving baseline separation of enantiomers is required for accurate potency assessment.

Chiral Chemistry Stereoisomer Activity Herbicide Potency Enantioselectivity

Analytical Derivatization Utility: Methyl Ester vs. Free Acid – Gas Chromatography Compatibility and Volatility Enhancement

The methyl ester form of mecoprop (CAS 23844-56-6) serves a critical analytical function distinct from the free acid (mecoprop, CAS 93-65-2). In enantiomer resolution methodology for propionic acid-derived herbicides, free acids are converted to methyl esters via BF₃-catalyzed derivatization to enable gas chromatographic analysis, with the methyl ester form providing sufficient volatility for GC while retaining stereochemical integrity for chiral column separation [1]. The target compound has a computed XLogP3 of 3.5, compared to the free acid mecoprop with logP = 3.2 (unionized) and 0.1004 (pH 7), indicating substantially enhanced lipophilicity that improves organic solvent extraction recovery and GC column retention characteristics [2]. NIST maintains the gas-phase IR spectrum of mecoprop methyl ester as a reference standard for analytical method verification, establishing this specific ester as a validated reference material for residue monitoring workflows [3].

Analytical Chemistry GC-MS Derivatization Pesticide Residue Analysis Chiral Separation

Methyl 2-(4-chloro-2-methylphenoxy)propanoate: Evidence-Based Application Scenarios for Procurement Decisions


Analytical Reference Standard for Pesticide Residue Monitoring by GC-MS

Procure mecoprop-methyl ester as a direct calibration standard for GC-MS analysis of phenoxy acid herbicide residues in foodstuffs and environmental samples. The methyl ester form eliminates the derivatization step required for free acid mecoprop analysis [1], and NIST maintains the gas-phase IR spectrum for method verification [2]. The enhanced lipophilicity (XLogP3 = 3.5) improves organic solvent extraction recovery compared to the free acid (logP = 3.2 unionized, 0.1004 at pH 7). Note: For applications requiring absolute potency determination, consider that racemic mecoprop-methyl contains 50% inactive (S)-enantiomer mass, as only the (R)-enantiomer exhibits herbicidal activity [3].

Enantioselective Degradation Studies and Chiral Method Development

Use racemic mecoprop-methyl as a test substrate for developing chiral LC or GC separation methods targeting phenoxypropionic acid enantiomers. The 1:1 (R):(S) ratio provides an ideal racemic mixture for optimizing chromatographic resolution conditions and validating enantiomer peak assignment. Mixed bacterial cultures have been shown to exclusively degrade the (R)-(+)-enantiomer while the (S)-(-)-enantiomer remains unaffected, making this compound valuable for studying enantioselective biodegradation pathways in soil and aquifer systems [1]. The methyl ester form is specifically utilized in published enantiomer resolution protocols employing chiral liquid chromatography and achiral gas chromatography methods [2].

Soil Mobility and Groundwater Leaching Risk Assessment Studies

Select mecoprop-based formulations (of which mecoprop-methyl is a key active ingredient form) for comparative soil adsorption and leaching studies where differential mobility relative to MCPA is the experimental variable of interest. A comprehensive review of phenoxyalkanoic acid soil behavior established that adsorption strength follows the hierarchy 2,4-DB > 2,4-D > MCPA > dichlorprop-P > mecoprop-P, with mecoprop-P exhibiting the weakest soil retention and consequently a slightly higher groundwater leaching potential compared to MCPA [1]. The rate of bacterial degradation in soils decreases in the order 2,4-D > MCPA > mecoprop-P > dichlorprop-P. This quantifiable difference in environmental fate profiles supports the use of mecoprop-methyl as a model compound for studying propionic acid backbone herbicide behavior versus acetic acid backbone analogs.

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